1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylicacid
Description
1,1-Dioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid is a benzothiazole derivative featuring a sulfone group (dioxo substitution) at the 1-position and a carboxylic acid moiety at the 6-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The sulfone group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid and improving stability under physiological conditions .
Properties
Molecular Formula |
C8H7NO4S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-9-14(12,13)7(6)3-5/h1-3,9H,4H2,(H,10,11) |
InChI Key |
WNQCHEUDBOLONF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Ring Closure and Oxidation Approach
A key synthetic strategy involves the formation of the benzothiazole ring system followed by oxidation to introduce the 1,1-dioxo (sulfonyl dioxide) group and installation of the carboxylic acid at the 6-position.
Step 1: Formation of Intermediate Benzothiazole Derivative
Starting from 3,4-dihydroxy benzaldehyde or related hydroxylated aromatic precursors, a ring-closing reaction is performed with halogenated alkylating agents such as 1,2-dibromoethane under alkaline conditions (e.g., potassium hydroxide or sodium hydroxide solutions). This step yields an intermediate benzodioxane or benzothiazole aldehyde derivative through nucleophilic substitution and cyclization.
Step 2: Oxidation to Carboxylic Acid
The aldehyde intermediate undergoes oxidation using strong oxidants such as potassium permanganate (KMnO4) in aqueous media at elevated temperatures (90–110 °C). This converts the aldehyde group into the carboxylic acid functionality, yielding the target 2,3-dihydro-1,1-dioxo-benzothiazole-6-carboxylic acid compound with high yield (up to 90%).
Sulfonimidamide Functionalization and Intramolecular Ring Closure
Another advanced method involves the transformation of saccharin derivatives into sulfonimidamide analogues, which are then cyclized intramolecularly to form the benzothiazole 1,1-dioxide core.
Functionalization of Sulfonamide Group
Methyl 2-sulfamoylbenzoate is converted to sulfonimidamide derivatives by reaction with amines under controlled conditions. This functionalization introduces an imino or amino nitrogen in place of a sulfonyl oxygen, creating aza bioisosteres of saccharin.
-
The sulfonimidamide intermediate undergoes intramolecular cyclization between the ester group and the nitrogen atom (amidic or imidic nitrogen), facilitated by acidic treatment and sometimes protection/deprotection steps (e.g., TBS protection). This yields benzothiazole 1,1-dioxide derivatives with diverse substitution patterns.
Chemoselectivity and Stereochemistry
The reaction conditions can be tuned to selectively obtain regioisomers (clusters C or D) depending on the order of deprotection and ring closure. The stereochemistry around the sulfur atom is significant, influencing the physical and biological properties of the products.
-
Both primary and secondary amines, including aliphatic amines, amino alcohols, amino esters, and anilines, are tolerated, allowing for structural diversity in the final benzothiazole dioxide compounds.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ring Closure + Oxidation | 3,4-Dihydroxy benzaldehyde, 1,2-dibromoethane | Alkaline (KOH/NaOH), KMnO4 oxidation (90–110 °C) | ~90 | High yield, mild conditions, industrially viable |
| Sulfonimidamide Functionalization + Intramolecular Cyclization | Methyl 2-sulfamoylbenzoate, amines | Chlorinating agent (Ph3PCl2), acidic treatment, TBS protection/deprotection | Variable | Enables aza bioisosteres, stereochemical control, diverse substitution |
Research Findings and Analytical Data
-
The 1H NMR spectrum of the benzothiazole dioxide carboxylic acid shows characteristic signals: δ 4.28 (4H, methylene protons), δ 7.2 (1H, aromatic), and δ 7.66 (2H, aromatic), consistent with the proposed structure.
-
The compound exhibits good aqueous solubility and stability under the reaction conditions. The presence of the sulfonyl dioxide group imparts polarity and potential for hydrogen bonding, relevant for biological activity.
-
Derivatives of saccharin and benzothiazole 1,1-dioxides have been investigated for enzyme inhibition and receptor binding, highlighting the importance of the sulfonyl dioxide and carboxylic acid functionalities for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include hydroxyl derivatives or amines.
Substitution: Ester and amide derivatives are common products from substitution reactions.
Scientific Research Applications
1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid, also known as CAS 90779-46-7, is a chemical compound with the molecular formula C8H5NO5S and a molecular weight of 227.2 . Other identifiers include MDL Number MFCD01106041, Pubchem CID 353793, and IUPAC Name 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid .
Scientific Research Applications
While the search results do not provide specific applications of 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid, they do offer information on related compounds and their uses, suggesting potential research avenues.
1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones:
- 1,2,3,4-Tetrahydroquinolines The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . They have been used in the creation of drugs like nicainoprol (an antiarrhythmic), oxamniquine (a schistosomicide), and virantmycin (an antiviral antibiotic) . They are being evaluated for potential use in the treatment of HIV and Alzheimer’s disease, as antimalarial agents, and as cholesterol ester transfer protein (CETP) inhibitors . Additional drug candidates incorporating tetrahydroquinolines have included analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics .
- 2,3-Dihydro-4(1H)-quinolinones Some express medicinal properties of their own . Many of these derivatives are intermediates in syntheses of 4(1 H)-quinolinones . Some drugs possessing this pharmacophore are simple 2-aryl-substituted derivatives and other dihydroquinolinones, with more diverse substitution, are under consideration as treatments for high blood pressure, pain and Alzheimer’s disease . One patent also asserts that several members of this compound family are useful as pesticides .
Related Compounds:
Mechanism of Action
The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 1- and 3-Positions
1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid (CAS 90779-46-7)
- Molecular Formula: C₈H₅NO₅S
- Molecular Weight : 227.2
- Key Differences :
- Features an additional oxygen atom (trioxo substitution) compared to the dioxo target compound.
- Increased electron-withdrawing effects may further enhance carboxylic acid acidity and thermal stability.
- Commercial availability from American Elements highlights its utility in drug discovery and material science .
3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole (Patented Derivative)
- Structural Features : A dichlorohydroxybenzoyl group at the 3-position.
- Demonstrated crystallinity and salt formation capabilities, which are critical for pharmaceutical formulation .
Functional Group Modifications
Benzothiazole-6-carboxylic Acid (CAS 3622-35-3)
- Molecular Formula: C₈H₅NO₂S
- Molecular Weight : 179.2
- Key Differences :
Ethyl 2-Amino-1,3-benzothiazole-6-carboxylate (CAS Unspecified)
Substituent Effects on Physicochemical Properties
2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid (sc-345509)
- Molecular Weight : 311.31
- Impact :
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid (CAS 1082395-50-3)
- Molecular Weight : 311.31
Comparative Data Table
Biological Activity
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and applications in pharmacology and agriculture.
The compound has the following chemical characteristics:
- Chemical Formula : C8H5NO5S
- Molecular Weight : 227.2 g/mol
- IUPAC Name : 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
- PubChem CID : 353793
Antidepressant Activity
Research has shown that derivatives of benzothiazole compounds exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets for antidepressant drugs. For instance, in a study evaluating various benzothiazole derivatives, certain compounds demonstrated high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) and exhibited robust antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) .
Antifungal Activity
Recent studies have highlighted the antifungal potential of benzothiazole derivatives. A series of synthesized compounds showed remarkable inhibition against several fungal strains. For example, specific derivatives demonstrated EC50 values below 10 µg/mL against common agricultural pathogens, indicating their potential as effective fungicides . The mechanism involved appears to be linked to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice, a particular derivative of the compound was tested for its antidepressant properties. The results indicated a significant reduction in immobility time during FST and TST compared to control groups. This suggests that the compound may influence serotonergic pathways effectively .
Case Study 2: Agricultural Application
Another investigation focused on the agricultural application of benzothiazole derivatives as fungicides. Compounds were tested against Rhizoctonia solani and Cercospora arachidicola, showing preventative efficacy comparable to established fungicides like thifluzamide. The study also measured plant growth promotion effects in Arabidopsis thaliana, where treated plants exhibited increased biomass and enhanced nitrate reductase activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Receptors/Pathogens | Key Findings |
|---|---|---|
| Antidepressant | 5-HT1A, 5-HT2A | High binding affinity; reduced immobility |
| Antifungal | Various fungi | EC50 < 10 µg/mL; effective against pathogens |
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Chloroacetyl chloride, K₂CO₃, CHCl₃ | 85-90% | |
| Cyclization | KSCN, acetone (reflux) | 70-75% | |
| Schiff Base Formation | Aromatic aldehydes, glacial acetic acid | 60-80% |
Basic: What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?
Answer:
Critical analytical methods include:
- TLC : Monitors reaction progress and purity using silica gel plates .
- Elemental Analysis : Validates molecular composition (C, H, N, S) .
- NMR Spectroscopy : Confirms proton (¹H) and carbon (¹³C) environments, particularly the sulfone (SO₂) and carboxylic acid (-COOH) groups .
- Mass Spectrometry (MS) : Determines molecular weight (227.2 g/mol) and fragmentation patterns .
Advanced: How can researchers address discrepancies in biological activity data between benzothiazole-6-carboxylic acid derivatives?
Answer:
Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine at position 6 enhances antimicrobial activity ).
Standardized Assays : Use consistent microbial strains (e.g., S. aureus, E. coli) and controls .
Computational Modeling : Predict binding affinities via molecular docking to explain activity differences .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Activity Profile | Reference |
|---|---|---|
| -COOH at position 6 | Enhanced solubility and tumor targeting | |
| -F at position 6 | Improved antimicrobial potency | |
| -CH₃ on benzothiazole | Reduced metabolic stability |
Advanced: What computational approaches are suitable for predicting the reactivity of the dioxo-benzothiazole core?
Answer:
- Density Functional Theory (DFT) : Calculates electron distribution, highlighting nucleophilic/electrophilic sites on the sulfone and carboxylic acid groups .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., acetone vs. DMF) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes in antimicrobial pathways) .
Basic: What are the key structural features influencing solubility and stability?
Answer:
- Carboxylic Acid Group : Enhances water solubility and facilitates salt formation (e.g., sodium salts) .
- Sulfone (SO₂) Group : Increases thermal stability but may reduce solubility in non-polar solvents .
- Purity Grades : Ultra-high purity (≥99.99%) minimizes degradation byproducts during long-term storage .
Advanced: What strategies optimize the yield of multi-step syntheses involving this compound?
Answer:
Step-wise Optimization : Adjust stoichiometry (e.g., excess KSCN in cyclization) .
Catalysis : Use phase-transfer catalysts to improve reaction rates in biphasic systems.
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
Q. Table 3: Reaction Optimization Parameters
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Excess KSCN | Increases cyclization efficiency | |
| Reflux temperature | Accelerates reaction kinetics | |
| Solvent polarity | Improves intermediate solubility |
Basic: How does the 1,1-dioxo group affect the benzothiazole ring's electronic properties?
Answer:
The sulfone group (SO₂) is strongly electron-withdrawing, which:
- Reduces Electron Density : Makes the ring less reactive toward electrophilic substitution.
- Stabilizes Intermediates : Facilitates nucleophilic attack at position 6 .
- Influences Spectroscopy : Downfield shifts in ¹H NMR due to deshielding effects .
Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how are they resolved?
Answer:
Challenges : Low solubility in common solvents and polymorphism.
Solutions :
Co-crystallization : Use decanedioic acid to form stable co-crystals .
Solvent Mixtures : Ethanol/water mixtures improve crystal nucleation.
Temperature Gradients : Slow cooling from saturated solutions yields larger crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
